molecular formula C23H24FN5O3 B2529576 N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1251589-50-0

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Cat. No.: B2529576
CAS No.: 1251589-50-0
M. Wt: 437.475
InChI Key: BOTZBDFSVFUXAP-UHFFFAOYSA-N
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Description

N-(1-(1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a piperidine scaffold linked to two key pharmacophores:

  • A 1,2,3-triazole ring substituted with a 4-fluoro-3-methylphenyl group at the N1 position.
  • A 2-methoxybenzamide moiety attached to the piperidine nitrogen.

Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amide coupling to install the benzamide group .

Properties

IUPAC Name

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3/c1-15-13-17(7-8-19(15)24)29-14-20(26-27-29)23(31)28-11-9-16(10-12-28)25-22(30)18-5-3-4-6-21(18)32-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTZBDFSVFUXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Triazole Ring
    • Step 1: 4-fluoro-3-methylphenylhydrazine is reacted with an alkyne under click chemistry conditions, typically using copper(I) catalysis, to form the 1H-1,2,3-triazole ring.

    • Reaction Conditions: Copper(I) iodide, solvent such as dichloromethane, room temperature.

  • Formation of Carbonyl Piperidine
    • Step 2: The triazole compound is further reacted with 4-piperidone using a peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbonyl piperidine intermediate.

    • Reaction Conditions: EDCI, N,N-Diisopropylethylamine, room temperature.

  • Attachment of Methoxybenzamide
    • Step 3: The intermediate from the previous step is reacted with 2-methoxybenzoyl chloride to obtain the final compound, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide.

    • Reaction Conditions: Pyridine, room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route with optimizations for scale, cost, and yield. It would involve:

  • Large-scale synthesis of intermediates.

  • High-purity solvents and reagents.

  • Continuous flow chemistry techniques to improve efficiency.

  • Stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction
    • The triazole ring and piperidine moiety can undergo oxidation and reduction reactions, respectively. For example, using agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation or sodium borohydride for reduction.

  • Substitution
    • Halogen atoms like fluorine can be substituted with other groups in the presence of nucleophiles under appropriate conditions, using reagents like potassium carbonate in DMF (dimethylformamide).

Major Products

  • Oxidation products could include N-oxides of the triazole ring.

  • Reduction could yield a reduced triazole or piperidine derivative.

  • Substitution reactions could lead to various derivatives depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide has been investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Studies have shown that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting critical signaling pathways such as Notch-AKT .
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal strains. Research indicates that triazole derivatives can act as effective antimicrobial agents .

Biological Research

The compound has been utilized in biological studies to understand its mechanism of action and pharmacokinetics:

  • Mechanism of Action : The presence of the piperidine ring may influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. Its interactions at the molecular level are crucial for understanding how it affects biological systems .

Material Science

This compound has potential applications in the development of new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer activity of various triazole derivatives including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines with mean GI50 values indicating potency .

Case Study 2: Antimicrobial Activity

Research published in peer-reviewed journals examined the antimicrobial properties of triazole-containing compounds. The findings highlighted that derivatives similar to N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole) exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide likely exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : It may target enzymes or receptors involved in critical biological pathways.

  • Pathways Involved: : Depending on its binding affinity, it could modulate pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole’s aryl substituent significantly influences bioactivity and physicochemical properties. Key analogs include:

Compound Name Triazole Substituent Key Features Molecular Weight (g/mol) Source
Target Compound 4-Fluoro-3-methylphenyl Balances lipophilicity (methyl) and electronic effects (fluoro). ~429.9 (calculated) -
4-(tert-Butyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 3-Fluorophenyl Lacks methyl group; tert-butyl enhances hydrophobicity. 429.9
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide 3-Chlorophenyl Chlorine’s larger atomic radius may alter binding vs. fluorine. 429.9

Key Findings :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size favor hydrogen bonding and metabolic stability compared to chlorine .
  • Methyl Group : The 3-methyl group in the target compound may enhance steric shielding, reducing off-target interactions.

Variations in the Acyl Group Attached to Piperidine

The benzamide/acetamide moiety impacts solubility and target affinity:

Compound Name Acyl Group Functional Impact Molecular Weight (g/mol) Source
Target Compound 2-Methoxybenzamide Methoxy improves solubility; benzamide enables π-stacking. ~429.9 -
4-Chloro-N-(1-(4-(3-ethylureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (7e) 2-Methoxybenzamide + ureido Ureido linker increases polarity but may reduce membrane permeability. 445.19
N-(1-(1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide Thiophene-acetamide Thiophene introduces sulfur-based interactions; acetamide reduces rigidity. ~420.0

Key Findings :

  • 2-Methoxybenzamide : Common in analogs (e.g., 7e ), this group balances hydrophilicity and aromatic interactions.
  • Acetamide vs. Benzamide : Acetamide derivatives (e.g., thiophene-acetamide ) offer conformational flexibility but may weaken binding affinity compared to rigid benzamides.

Piperidine Substituent Modifications

The piperidine ring’s substitution pattern affects pharmacokinetics:

Compound Name Piperidine Modification Impact Source
Target Compound None (direct benzamide) Simplifies synthesis; optimal for target engagement. -
4-Amino-N-[(1-{(3S)-3-[(carbamoyl)oxy]-3-(4-fluorophenyl)propyl}-piperidin-4-yl)methyl]-... Carbamoyloxypropyl chain Introduces steric bulk and hydrogen-bond donors; may enhance solubility.

Key Findings :

  • Direct Benzamide Attachment : The target’s unmodified piperidine likely enhances metabolic stability compared to extended chains (e.g., carbamoyloxypropyl ).

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a detailed review of existing literature and research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H21FN4O3
  • Molecular Weight : 364.39 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research has shown that triazole derivatives exhibit notable antimicrobial activity. A study on related triazole compounds demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring is believed to enhance the interaction with microbial enzymes, leading to inhibition of growth .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A particular focus has been on their mechanism of action involving inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, triazoles have demonstrated anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activities of this compound are likely attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with cellular receptors, altering signaling pathways.
  • DNA/RNA Interaction : The compound could influence genetic material interactions, affecting gene expression.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including those structurally similar to the compound , revealed significant antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole derivatives found that compounds with a similar piperidine structure showed promising results against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM for growth inhibition after 48 hours of treatment .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AntimicrobialE. coli20
AntimicrobialS. aureus30
AnticancerMCF-7 (breast cancer)25
Anti-inflammatoryCOX inhibitionNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, and what key reagents are involved?

  • Answer: The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2: Coupling of the triazole moiety to a piperidine ring using carbonylating agents (e.g., phosgene substitutes like triphosgene) .
  • Step 3: Final benzamide linkage via amidation with 2-methoxybenzoic acid derivatives under peptide coupling conditions (e.g., HBTU/DIPEA) .
  • Critical Reagents: 4-fluoro-3-methylphenyl azide, propargyl piperidine intermediates, and catalysts like Cu(I) for triazole formation .

Q. How is the structural identity and purity of this compound validated in academic research?

  • Answer: Standard protocols include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent connectivity and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography: For unambiguous confirmation of solid-state structure using programs like SHELXL for refinement .
  • HPLC/GC: Purity assessment (>95%) with reverse-phase HPLC and UV detection .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Answer: Initial screening often includes:

  • Enzyme Inhibition Assays: Target-specific tests (e.g., kinase or protease inhibition) using fluorescence-based readouts .
  • Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
  • Solubility/Stability Profiling: Kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the triazole-piperidine intermediate?

  • Answer: Key strategies involve:

  • Solvent Optimization: Use of DMF or THF for improved CuAAC reaction kinetics .
  • Catalyst Screening: Testing Cu(I) sources (e.g., CuBr vs. CuI) to minimize side products .
  • Temperature Control: Maintaining 60–80°C for triazole cyclization while avoiding decomposition .
  • Contradiction Note: Conflicting reports on ideal solvents (DMF in vs. THF in ) suggest lab-specific optimization.

Q. What methodologies resolve ambiguities in stereochemical assignments for the piperidine moiety?

  • Answer: Advanced approaches include:

  • NOESY NMR: To determine spatial proximity of substituents on the piperidine ring .
  • Single-Crystal XRD: Using SHELXL for refinement of anisotropic displacement parameters and H-bonding networks .
  • Computational Modeling: Density Functional Theory (DFT) to predict stable conformers .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Answer: Focus on:

  • Substituent Variation: Modifying the 4-fluoro-3-methylphenyl group to assess hydrophobic interactions .
  • Bioisosteric Replacement: Swapping the methoxy group with ethoxy or halogens to probe electronic effects .
  • Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) to identify critical binding motifs .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Answer: Mitigation strategies include:

  • Assay Standardization: Repeating tests under identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation: Cross-verifying results with SPR (surface plasmon resonance) for binding kinetics .
  • Meta-Analysis: Comparing data with structurally analogous compounds (e.g., triazole-benzamide derivatives in ).

Safety and Best Practices

Q. What safety precautions are critical when handling this compound in a laboratory setting?

  • Answer: Based on GHS classifications for similar compounds :

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing.
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste.

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